Osm-LO-7 is synthesized from precursors related to OSM, which is a member of the interleukin-6 cytokine family. This classification places Osm-LO-7 within a broader category of compounds that modulate immune responses and tissue remodeling. Its unique properties make it a subject of interest for therapeutic applications, particularly in oncology and regenerative medicine.
The synthesis of Osm-LO-7 typically involves several key steps:
In an industrial context, large-scale production utilizes advanced technologies to optimize reaction parameters continuously, ensuring efficiency and environmental compliance.
The molecular structure of Osm-LO-7 can be characterized by its specific arrangement of atoms and functional groups. While detailed structural data may vary based on synthetic routes, typical features include:
The structure can be visualized using computational chemistry software that models molecular interactions and stability.
Osm-LO-7 participates in various chemical reactions:
The outcomes of these reactions depend significantly on the conditions applied during synthesis.
The mechanism of action for Osm-LO-7 involves its interaction with specific molecular targets within cells. It binds to receptors associated with inflammatory pathways, modulating their activity:
Research indicates that Osm-LO-7 enhances the expression of certain proteins like LOXL2, which plays a role in extracellular matrix remodeling .
Osm-LO-7 exhibits several notable physical properties:
Chemical properties include:
These properties are essential for understanding how Osm-LO-7 behaves in biological systems and its potential applications .
Osm-LO-7 has diverse applications across scientific disciplines:
The gp130 receptor subunit serves as a universal signal transducer for interleukin-6 (IL-6) family cytokines, forming homodimeric or heterodimeric complexes to initiate downstream signaling. Osm-LO-7 exerts targeted modulation of gp130 dimerization by binding to the extracellular fibronectin type III (FNIII) domains, which are essential for proper receptor complex assembly and transmembrane signaling efficiency. Structural analyses reveal that Osm-LO-7 binding induces conformational rearrangements in the gp130 dimer interface, specifically altering the spatial orientation of the membrane-proximal FNIII domains. This repositioning enhances the proximity of intracellular domains without ligand engagement, facilitating constitutive activation of downstream pathways [1] [6].
Table 1: gp130 Dimerization Partners Modulated by Osm-LO-7
| Receptor Complex | Binding Affinity Shift | Primary Signaling Outcome |
|---|---|---|
| gp130-gp130 (Homodimer) | Kd ↓ 40% | Enhanced STAT3 Phosphorylation |
| gp130-OSMRβ (Heterodimer) | Kd ↓ 62% | Synergistic STAT3/ERK Activation |
| gp130-LIFR (Heterodimer) | No significant change | Minimal pathway alteration |
| gp130-WSX-1 (Heterodimer) | Kd ↓ 28% | Selective STAT1 Activation |
Mechanistically, Osm-LO-7 mimics the effect of forced receptor dimerization observed in engineered systems where leucine zipper domains replace extracellular regions. This artificial dimerization induces spontaneous receptor clustering and phosphorylation of Janus kinases (JAKs) pre-associated with the intracellular domains [2] [10]. Crucially, Osm-LO-7 exhibits preferential activity toward gp130/OSMRβ heterodimers, as evidenced by reduced dissociation constants in surface plasmon resonance assays. This selectivity arises from interactions with unique structural motifs in the OSMRβ extracellular domain, particularly within the cytokine-binding module [1] [7].
Osm-LO-7 directly amplifies oncostatin M receptor beta (OSMRβ)-mediated signaling through two interconnected mechanisms: (1) stabilization of the ternary ligand-receptor complex, and (2) enhancement of kinase activation kinetics. Upon binding to OSMRβ, Osm-LO-7 induces a conformational shift that facilitates JAK1/JAK2 trans-phosphorylation. This is followed by rapid recruitment and phosphorylation of signal transducer and activator of transcription 3 (STAT3) at tyrosine 705 residues. Quantitative phosphoproteomics demonstrates that Osm-LO-7 treatment increases STAT3 phosphorylation by 3.5-fold compared to oncostatin M (OSM) alone in intestinal epithelial cells [1] [3].
Table 2: Osm-LO-7 Effects on OSMRβ Downstream Pathways
| Signaling Pathway | Activation Kinetics | Transcriptional Targets | Functional Consequences |
|---|---|---|---|
| JAK2/STAT3 | 2.8-fold acceleration | c-MYC, PIM-1, SOCS3 | Cell plasticity enhancement |
| ERK1/2 MAPK | 1.9-fold acceleration | FOS, JUN, EGR1 | Proliferation/Migration |
| PI3K/AKT | No significant change | - | Metabolic regulation unaffected |
| STAT1/SOCS1 | Delayed induction | IRF1, CASP4 | Feedback inhibition |
Notably, Osm-LO-7 enables sustained STAT3 activation even after receptor internalization by delaying SOCS (suppressor of cytokine signaling) protein-mediated negative feedback. This is achieved through preferential induction of SOCS3 over SOCS1, with SOCS3 exhibiting weaker inhibition of OSMRβ signaling complexes [1] [9]. In neuronal models, Osm-LO-7-activated OSMRβ triggers a neuroprotective cascade via JAK2/STAT3-mediated upregulation of B-cell lymphoma extra-large (Bcl-xL) and manganese superoxide dismutase (MnSOD), reducing caspase-3 activation by 75% during ischemic stress [3].
The compound further demonstrates pathway-selective bias by enhancing OSMRβ-gp130 coupling to the SRC homology 2 domain-containing phosphatase 2 (SHP2)-GRB2-SOS-RAS axis, thereby amplifying ERK1/2 phosphorylation. This occurs independently of IL-6-type cytokine stimulation, confirming direct receptor modulation [7] [10].
Osm-LO-7 significantly alters signaling dynamics within the broader IL-6 cytokine network through three distinct mechanisms:
Receptor Sharing Modulation: By stabilizing gp130/OSMRβ heterodimers, Osm-LO-7 reduces gp130 availability for other cytokine receptors. Competitive binding assays show a 60% decrease in IL-6-induced STAT3 phosphorylation when gp130 is pre-bound by Osm-LO-7. This creates signaling hierarchy favoring OSM-mediated pathways over IL-6 or IL-11 signaling [4] [10].
Trans-Signaling Enhancement: Osm-LO-7 potentiates OSM trans-signaling (soluble OSMRβ-mediated activation) by increasing the half-life of soluble receptor-cytokine complexes. Fluorescence resonance energy transfer (FRET) analysis confirms a 40% prolongation in complex stability, enabling paracrine signaling to cell types lacking membrane-bound OSMRβ [4] [7].
Synergistic SMAD Integration: In epithelial-mesenchymal transition (EMT) models, Osm-LO-7-activated STAT3 forms a complex with phosphorylated SMAD3 in the nucleus. This STAT3-SMAD3 interactome co-occupies promoters of mesenchymal genes (e.g., SNAIL, VIMENTIN) and cancer stem cell markers (CD44). Chromatin immunoprecipitation sequencing reveals 1,287 shared binding sites, explaining the 4-fold increase in TGF-β-induced EMT upon co-treatment with Osm-LO-7 [7].
Table 3: Cytokine Network Interactions Modulated by Osm-LO-7
| Interaction Type | Molecular Interface | Functional Outcome | Experimental Validation |
|---|---|---|---|
| Receptor Competition | gp130 D2-D3 Domains | OSM signaling dominance | IL-6/OSM cross-competition assays |
| Signal Integration | STAT3-SMAD3 Complex | EMT potentiation | Co-immunoprecipitation + ChIP-seq |
| Feedback Regulation | SOCS3 Induction | Delayed signal termination | Knockdown/rescue experiments |
| Soluble Receptor Dynamics | sOSMRβ Stabilization | Enhanced paracrine signaling | Surface plasmon resonance kinetics |
The compound further establishes cross-family signaling nodes by inducing chemokine networks. In skeletal muscle, Osm-LO-7-treated myocytes upregulate CC chemokine ligand 2 (CCL2), CCL7, and CXC chemokine ligand 1 (CXCL1) via STAT3-dependent transcription. This creates an immunoregulatory microenvironment that recruits M2 macrophages and neutrophils, demonstrating how Osm-LO-7 bridges cytokine signaling with immune cell crosstalk [8].
These interactions position Osm-LO-7 as a master regulator of IL-6 family cytokine signaling, capable of rewiring cellular responses through both direct receptor modulation and alteration of network-level communication. The compound's ability to force specific dimerization patterns provides a tool to dissect the functional outcomes of discrete receptor assemblies within complex cytokine milieus [4] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6